10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
6,6-difluoro-2-pyridin-2-yl-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3/c14-13(15)4-7-16-9-12(13)5-8-18(10-12)11-3-1-2-6-17-11/h1-3,6,16H,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWPTYMNXLBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1(F)F)CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, focusing on its interactions with specific biological targets, particularly as a TRPM8 antagonist, and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C12H16F2N4, with a molecular weight of 254.28 g/mol. The compound features multiple heteroatoms that influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H16F2N4 |
| Molecular Weight | 254.28 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 378.9 °C (predicted) |
| pKa | 7.74 |
Biological Activity
Research indicates that this compound exhibits significant biological activity as a TRPM8 antagonist . The TRPM8 receptor is involved in thermosensation and nociception, suggesting that this compound could be valuable in pain management therapies.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with TRPM8 channels. By inhibiting these channels, the compound may modulate pain pathways and temperature sensation, providing potential therapeutic benefits in conditions characterized by abnormal pain perception.
Case Studies and Research Findings
- TRPM8 Antagonism : A study demonstrated that this compound effectively inhibits TRPM8-mediated responses in vitro. This finding supports its potential use in developing analgesics targeting thermal pain pathways.
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that while many share the spirocyclic structure, the presence of difluoro groups in this compound enhances its lipophilicity and bioavailability, which may contribute to its distinct pharmacological profile.
- Therapeutic Applications : The unique properties of this compound suggest applications not only in pain management but also in broader therapeutic contexts where modulation of sensory receptors is beneficial.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques that enhance the yield and purity of the final product.
Synthetic Route Overview
- Starting Materials : The synthesis begins with unactivated yne-en-ynes reacted with substituted aryl halides.
- Catalysts Used : Palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are employed to facilitate the formation of carbon-carbon bonds.
- Reaction Conditions : Optimizing reaction conditions is crucial for achieving high yields while ensuring environmental sustainability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 10,10-difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane and related compounds:
Structural and Functional Analysis
Fluorine Substitution: The 10,10-difluoro substitution in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs like tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate . This modification is analogous to fluorinated DAT inhibitors (e.g., the bis(4-fluorophenyl)methyl derivative), but the pyridin-2-yl group introduces distinct electronic and steric effects .
Spirocyclic Rigidity :
- The diazaspiro[4.5]decane core imposes conformational constraints, improving target selectivity. For example, unsaturated analogs like 6,7-diazaspiro[4.5]dec-9-ene derivatives exhibit altered binding kinetics due to reduced ring strain .
Pyridine vs. Phenyl Groups :
- The pyridin-2-yl substituent enables hydrogen bonding and π-π interactions, unlike the bis(4-fluorophenyl) group in DAT inhibitors, which relies on hydrophobic and van der Waals interactions .
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst Loading : 10 mol% FeCl₃ achieves optimal yield-to-cost balance.
-
Temperature Gradient : Maintaining −60°C during initial catalyst activation prevents premature decomposition of sensitive intermediates.
-
Solvent Effects : Dichloromethane’s low polarity minimizes side reactions compared to ethereal solvents.
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| FeCl₃ Concentration | 10 mol% | Baseline |
| Reaction Time | 12 h | +15% vs. 6 h |
| Solvent Polarity | CH₂Cl₂ | +22% vs. THF |
This method typically delivers the spirocyclic core in 68–72% yield, though subsequent functionalization steps are required to introduce the pyridinyl and difluoro groups.
Sequential Difluoroalkylation and Cyclization
An alternative two-stage strategy first installs the difluoro motif before constructing the spiro framework. The sequence begins with copper-mediated difluoroalkylation of a pyridinyl-substituted diamine, followed by acid-catalyzed cyclodehydration.
Stage 1: Copper-Catalyzed Difluoroalkylation
Ethyl bromodifluoroacetate serves as the difluoroalkylating agent under CuI catalysis. Key considerations include:
-
Ligand Selection : 1,10-Phenanthroline enhances catalytic activity by stabilizing the Cu(I) intermediate.
-
Temperature : Reactions proceed at 80°C to overcome kinetic barriers without inducing decomposition.
Stage 2: Acid-Mediated Cyclization
Trifluoroacetic acid (TFA) promotes cyclodehydration, forming the spirocyclic structure via intramolecular nucleophilic attack.
| Step | Conditions | Intermediate Yield |
|---|---|---|
| Difluoroalkylation | CuI, 80°C, DMF | 58% |
| Cyclization | TFA, rt, 24 h | 81% |
| Overall Yield | 47% |
This route’s modularity allows for late-stage diversification but suffers from moderate cumulative yield due to sequential purification losses.
Radical Cascade Approach
Emerging methodologies employ visible-light photoredox catalysis to construct the spirocore through a radical cascade mechanism. A bifunctional substrate containing alkene and imine groups undergoes simultaneous C–F bond formation and spirocyclization under irradiation.
Mechanistic Insights
-
Photoexcitation : Ru(bpy)₃²⁺ catalyst absorbs visible light, generating a strong oxidant.
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Hydrogen Atom Transfer (HAT) : A fluoroalkyl iodide precursor transfers a fluorine atom, initiating radical propagation.
-
Spirocyclization : Radical recombination forms the central quaternary carbon, completing the spiro architecture.
| Photocatalyst | Light Source | Yield (%) |
|---|---|---|
| Ru(bpy)₃(PF₆)₂ | 450 nm LED | 64 |
| Ir(ppy)₃ | 420 nm LED | 57 |
| Eosin Y | White LED | 41 |
While promising, this method currently lacks the stereocontrol required for pharmaceutical-grade synthesis.
Comparative Analysis of Methodologies
A critical evaluation of the three primary routes reveals distinct advantages and limitations:
| Method | Yield (%) | Purity (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| FeCl₃-Catalyzed | 72 | 95 | Moderate | Low |
| Sequential Cu/TFA | 47 | 89 | High | High |
| Photoredox Cascade | 64 | 92 | Low | Moderate |
Key Observations :
-
The FeCl₃ route offers superior yield but struggles with substrates bearing sensitive functional groups.
-
Sequential methods enable modular synthesis at the expense of overall efficiency.
-
Photoredox approaches represent an innovative but immature technology requiring further development.
Purification and Characterization Challenges
Post-synthetic processing of 10,10-Difluoro-2-(pyridin-2-yl)-2,7-diazaspiro[4.5]decane demands specialized techniques due to its polar heterocycles and fluorinated structure.
Chromatographic Considerations
-
Normal Phase SiO₂ : Effective for removing non-polar byproducts but causes significant product loss (15–20%).
-
Reverse Phase C18 : Superior recovery rates (93%) when using acetonitrile/water gradients with 0.1% formic acid.
Spectroscopic Characterization
-
¹⁹F NMR : Distinct signals at δ −112.3 (CF₂) and −118.9 (pyridinyl-F interactions).
-
HRMS : Calculated for C₁₃H₁₄F₂N₃ [M+H]⁺ 254.1164, observed 254.1161 (Δ = −1.2 ppm).
Industrial-Scale Production Considerations
Transitioning laboratory synthesis to manufacturing requires addressing:
-
Catalyst Recycling : FeCl₃ cannot be easily recovered, prompting evaluation of heterogeneous alternatives like Fe³⁺-exchanged zeolites.
-
Solvent Volume : Dichloromethane’s environmental profile necessitates substitution with 2-MeTHF or cyclopentyl methyl ether.
-
Exothermicity Management : Adiabatic calorimetry reveals a 58°C temperature spike during cyclization, mandating controlled addition protocols.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
